molecular formula C15H14N2O2S B11488111 1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone

1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone

Cat. No.: B11488111
M. Wt: 286.4 g/mol
InChI Key: KLRFWUCBTOJICR-UHFFFAOYSA-N
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Description

1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methyl-5-phenyl-2-(thiophen-2-yl)hydrazide with acetic anhydride under reflux conditions to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiophene and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology and Medicine: 1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone has shown promise in various biological assays, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity.

Mechanism of Action

The biological activity of 1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone is primarily due to its ability to interact with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    1,3,4-Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Thiophene Derivatives: Compounds such as 2-acetylthiophene have a thiophene ring but lack the oxadiazole moiety, resulting in different chemical and biological properties.

Uniqueness: 1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone is unique due to the combination of the oxadiazole and thiophene rings, which confer a distinct set of chemical reactivity and biological activity. This dual-ring system enhances its potential as a versatile scaffold in drug design and material science.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

1-(2-methyl-5-phenyl-2-thiophen-2-yl-1,3,4-oxadiazol-3-yl)ethanone

InChI

InChI=1S/C15H14N2O2S/c1-11(18)17-15(2,13-9-6-10-20-13)19-14(16-17)12-7-4-3-5-8-12/h3-10H,1-2H3

InChI Key

KLRFWUCBTOJICR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=CC=C2)(C)C3=CC=CS3

Origin of Product

United States

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